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Compound of Interest

1-(4-
Compound Name:

(Bromomethyl)phenyl)ethanone

cat. No.: B1269815

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
(bromomethyl)acetophenone. Due to the limited availability of public spectroscopic data for 4'-
(bromomethyl)acetophenone, this document presents the detailed spectroscopic analysis of
the closely related compound, 4'-bromoacetophenone, as a valuable reference. The structural
difference between the two compounds is the presence of a methylene (-CH2-) group between
the phenyl ring and the bromine atom in 4'-(bromomethyl)acetophenone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4'-
bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.82 Doublet 2H ortho to the carbonyl
group
Aromatic protons
7.61 Doublet 2H meta to the carbonyl
group
) Methyl protons of the
2.57 Singlet 3H
acetyl group
Solvent: CDClIs, Frequency: 400 MHz[1]
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assighment

197.0 Carbonyl carbon (C=0)

135.8 Aromatic carbon attached to the carbonyl group
131.9 Aromatic carbons ortho to the bromine atom
129.8 Aromatic carbons meta to the bromine atom
128.3 Aromatic carbon attached to the bromine atom
26.5 Methyl carbon of the acetyl group

Solvent: CDClIs, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3010 Medium Aromatic C-H stretch

~1670-1685 Strong Carbonyl (C=0) stretch

~1600 Medium Aromatic C=C stretch
Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

Molecular ion peak [M]* and
198/200 ~1:1 ratio [M+2]* due to bromine

isotopes (7°Br and !Br)

183/185 High [M-CHs]*
155/157 Medium [M-COCHs]*
76 High [CoHa]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs3) in a small vial.

e The solution is then filtered through a pipette with a cotton plug directly into a 5 mm NMR
tube to remove any particulate matter.

e The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:
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e 'H NMR: The spectrum is acquired at a frequency of 400 MHz. A sufficient number of scans
are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to
the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR: The spectrum is acquired at a frequency of 100 MHz using a proton-decoupled
pulse sequence. A larger number of scans is typically required compared to *H NMR to
achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak
(e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

o A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or
acetone).

e Adrop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).

e The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
e The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

e The FT-IR spectrum is recorded over the range of 4000-400 cm~1.

o A background spectrum of the clean salt plate is recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

o The sample is typically introduced into the mass spectrometer via a direct insertion probe for
solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

o For GC-MS, the sample is first dissolved in a suitable volatile solvent.
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Data Acquisition (Electron lonization - El):

e The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

e The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4'-
(Bromomethyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269815#spectroscopic-data-for-4-
bromomethyl-acetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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